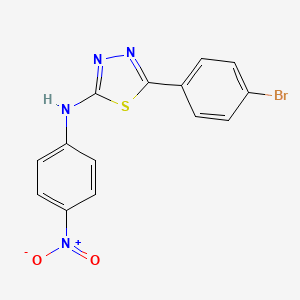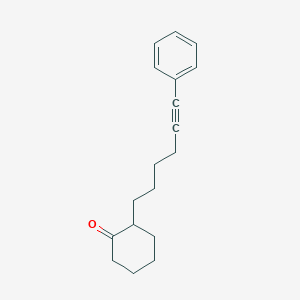
Cyclohexanone, 2-(6-phenyl-5-hexynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-(6-phenyl-5-hexynyl)- is an organic compound with the molecular formula C18H22O. It contains a cyclohexanone core substituted with a phenyl-hexynyl group. This compound is notable for its unique structure, which includes multiple bonds, aromatic rings, and a ketone functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(6-phenyl-5-hexynyl)- typically involves the alkylation of cyclohexanone with a suitable phenyl-hexynyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of the phenyl-hexynyl halide .
Industrial Production Methods
While specific industrial production methods for Cyclohexanone, 2-(6-phenyl-5-hexynyl)- are not well-documented, the general approach would involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(6-phenyl-5-hexynyl)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to the corresponding alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl-hexynyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution often requires catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Cyclohexanone, 2-(6-phenyl-5-hexynyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(6-phenyl-5-hexynyl)- involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl-hexynyl group can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety.
Hexynylbenzene: Similar structure but lacks the cyclohexanone core.
Uniqueness
Cyclohexanone, 2-(6-phenyl-5-hexynyl)- is unique due to its combination of a cyclohexanone core with a phenyl-hexynyl group, providing a distinct set of chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
721971-25-1 |
|---|---|
Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-(6-phenylhex-5-ynyl)cyclohexan-1-one |
InChI |
InChI=1S/C18H22O/c19-18-15-9-8-14-17(18)13-7-2-1-4-10-16-11-5-3-6-12-16/h3,5-6,11-12,17H,1-2,7-9,13-15H2 |
InChI Key |
ZYBNVCLRLDZBEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCCCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


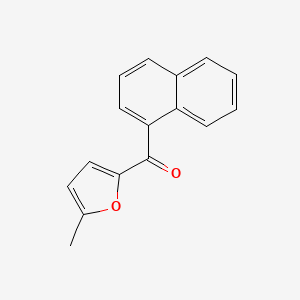
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
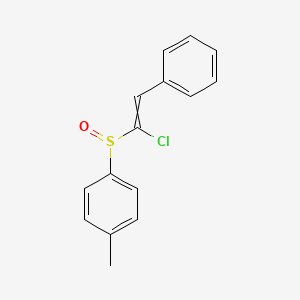
![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)

![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)
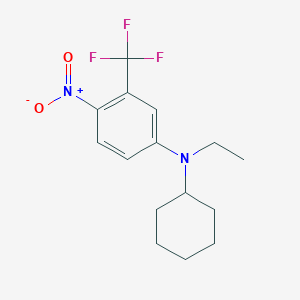
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
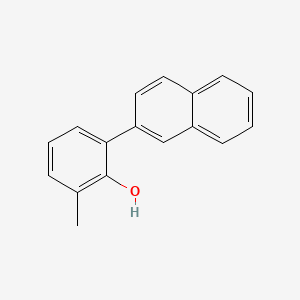
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
